

Solubility Profile of 2-Bromo-1,3,5-triisopropylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-triisopropylbenzene

Cat. No.: B188717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Bromo-1,3,5-triisopropylbenzene** in common organic solvents. Due to a lack of extensive, publicly available quantitative data for this specific compound, this guide leverages principles of chemical similarity and general solubility theory to predict its behavior. Furthermore, it outlines detailed experimental protocols for determining solubility, ensuring researchers can generate precise data for their specific applications.

Core Concepts: Predicting Solubility

2-Bromo-1,3,5-triisopropylbenzene is a large, non-polar aromatic hydrocarbon. Its structure, characterized by a benzene ring substituted with a bromine atom and three bulky isopropyl groups, dictates its solubility. The principle of "like dissolves like" is paramount in predicting its behavior. This principle suggests that non-polar compounds will readily dissolve in non-polar solvents, while their solubility in polar solvents will be limited. The significant steric hindrance from the isopropyl groups also influences solvent interaction.

One commercially available source indicates that **2-Bromo-1,3,5-triisopropylbenzene** is "slightly miscible with water," which aligns with the expectation for a large, non-polar organic molecule.

Qualitative and Predicted Solubility Data

While specific quantitative solubility data for **2-Bromo-1,3,5-triisopropylbenzene** in organic solvents is not readily available in the literature, we can infer its solubility based on its structural analogue, 1,3,5-Triisopropylbenzene. The latter is known to be highly soluble in non-polar solvents.^[1] The addition of a bromine atom is not expected to drastically alter this behavior. The compound is a pale yellow liquid at room temperature.^{[2][3]}

The following table summarizes the predicted solubility of **2-Bromo-1,3,5-triisopropylbenzene** in a range of common organic solvents.

Solvent	Solvent Type	Predicted Qualitative Solubility
Hexane	Non-polar	Highly Soluble
Toluene	Non-polar Aromatic	Highly Soluble
Diethyl Ether	Non-polar	Highly Soluble
Chloroform	Non-polar	Highly Soluble
Acetone	Polar Aprotic	Soluble
Ethanol	Polar Protic	Sparingly Soluble to Soluble
Methanol	Polar Protic	Sparingly Soluble
Water	Polar Protic	Slightly Miscible/Insoluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Likely Soluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a liquid compound like **2-Bromo-1,3,5-triisopropylbenzene** in an organic solvent.

Objective: To determine the concentration of a saturated solution of **2-Bromo-1,3,5-triisopropylbenzene** in a given solvent at a specified temperature.

Materials:

- **2-Bromo-1,3,5-triisopropylbenzene** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Glass vials with screw caps
- Syringe filters (chemically compatible, e.g., PTFE)
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

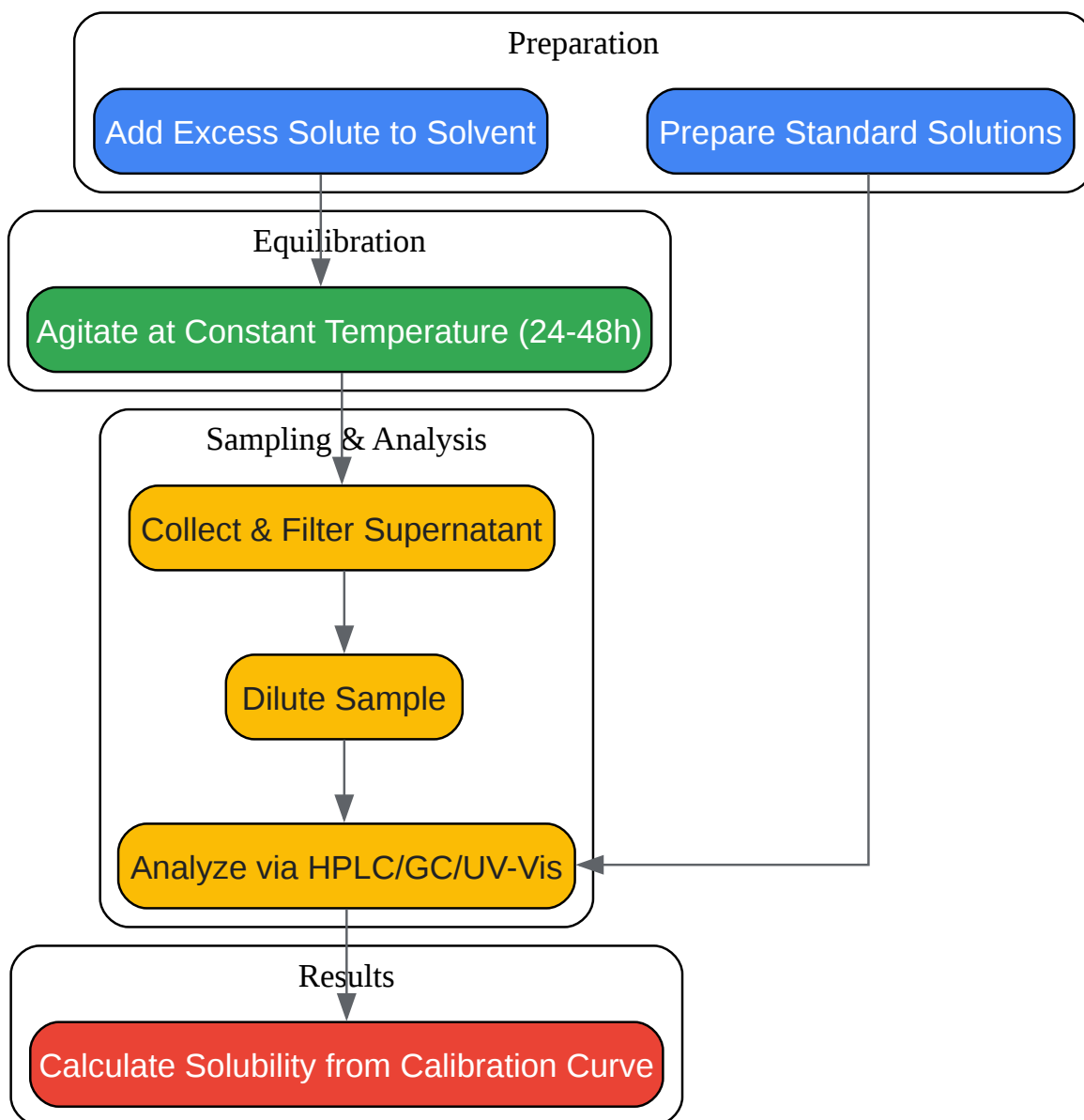
Procedure:

- Preparation of Standard Solutions: A series of standard solutions of **2-Bromo-1,3,5-triisopropylbenzene** in the chosen solvent should be prepared to create a calibration curve.
- Equilibration:
 - Add an excess amount of **2-Bromo-1,3,5-triisopropylbenzene** to a known volume of the solvent in a glass vial. The presence of a second phase (undissolved solute) should be visible.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:

- Allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.
- Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.
- Filter the collected sample through a syringe filter to remove any suspended microparticles.
- Dilute the filtered sample with the solvent as necessary to bring its concentration within the linear range of the analytical instrument.
- Quantification:
 - Analyze the diluted sample using a pre-calibrated analytical instrument.
 - Determine the concentration of **2-Bromo-1,3,5-triisopropylbenzene** in the sample by comparing its response to the calibration curve.
- Calculation:
 - Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:



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Caption: Experimental workflow for solubility determination.

This structured approach provides a reliable framework for researchers to generate the specific, quantitative solubility data required for their work in drug development and other scientific endeavors.

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